
6-Bromo-4-methylcinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-methylcinnoline, also known as 6-Bromo-4-methylquinoline, is a chemical compound with the empirical formula C10H8BrN . It is a solid substance and is used by researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of 6-Bromo-4-methylcinnoline is 222.08 . The SMILES string representation is CC1=CC=NC2=C1C=C(Br)C=C2 , and the InChI key is XBZQSJLYRMZRSZ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
Antitumor Potential : A study by Castle, Adachi, and Guither (1965) explored the synthesis of various cinnolines, including 6-fluoro-4-methylcinnoline, as potential antitumor agents. This suggests a possible application of 6-Bromo-4-methylcinnoline in cancer research (Castle, Adachi, & Guither, 1965).
Chemical Synthesis and Modification : The work by Ames, Chapman, and Waite (1966) on the methylation of substituted cinnolines, including 4-hydroxy-3-methylcinnoline, indicates the chemical versatility and potential for creating derivatives of 6-Bromo-4-methylcinnoline for various applications (Ames, Chapman, & Waite, 1966).
Knorr Synthesis : A study focusing on the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, related to the family of cinnolines, highlights the importance of this compound in infectious disease research. This synthesis pathway could potentially be applied to 6-Bromo-4-methylcinnoline (Wlodarczyk et al., 2011).
Biological Activity : The research on 6-azacadeguomycin and trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which involve structures related to cinnolines, demonstrates the potential of these compounds in antiviral and antitumor applications. This could imply similar uses for 6-Bromo-4-methylcinnoline (Petrie et al., 1985).
Photochemical Reactions : A study by Chen et al. (1968) on the photochemical reactions of ethers with 4-methylcinnoline suggests a potential for 6-Bromo-4-methylcinnoline in photochemical applications (Chen et al., 1968).
Antibacterial Activity : Research on substituted 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids, a category related to cinnolines, indicates the potential of 6-Bromo-4-methylcinnoline in developing new antibacterial agents (Miyamoto et al., 1995).
Intermediate in PI3K/mTOR Inhibitors : A study by Lei et al. (2015) describes the synthesis of a compound related to cinnolines as an important intermediate in PI3K/mTOR inhibitors, suggesting potential applications in targeted cancer therapies (Lei et al., 2015).
Heat and Pressure-Sensitive Dye Synthesis : The synthesis of 4-bromo-3-methylanisole for black fluorane dye production, as described by Xie et al. (2020), hints at potential applications of 6-Bromo-4-methylcinnoline in dye and pigment production (Xie et al., 2020).
Photophysical Properties : The study by Danilkina et al. (2019) on 6-aryl-4-azidocinnolines highlights the exploration of photophysical properties, indicating potential applications in material sciences or photodynamic therapy (Danilkina et al., 2019).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 6-Bromo-4-methylcinnoline has hazard statements H302 and H318 . This means it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
6-bromo-4-methylcinnoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-5-11-12-9-3-2-7(10)4-8(6)9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIZCWVRQQZPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methylcinnoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


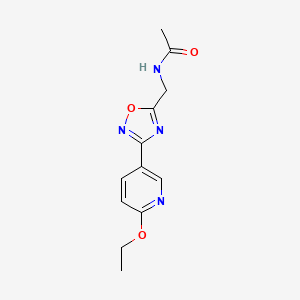
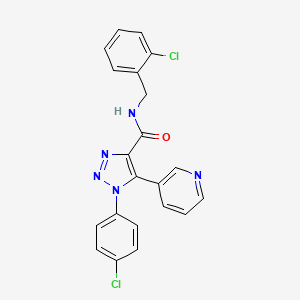
![N-(2,4-dimethylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2440682.png)

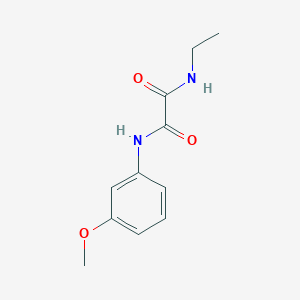



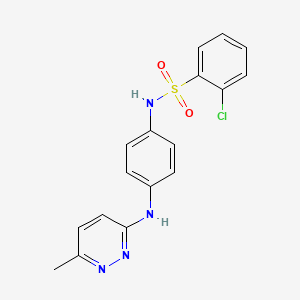
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2440694.png)
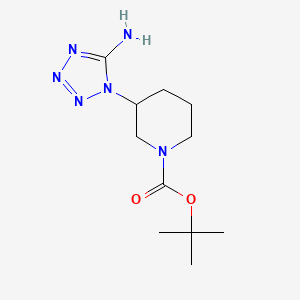

![8-(Azepan-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2440697.png)